4,6-dimethyl-2-({[4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine
Description
Properties
IUPAC Name |
4,6-dimethyl-2-[(4-methyl-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl)methylsulfanyl]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5S2/c1-8(2)20-13-17-16-11(18(13)5)7-19-12-14-9(3)6-10(4)15-12/h6,8H,7H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTFSHIEAGSCAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=NN=C(N2C)SC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-({[4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine typically involves multi-step organic reactions. One common method involves the reaction of 4,6-dimethyl-2-chloropyrimidine with {[4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or ethanol, with a base like sodium hydride (NaH) or potassium carbonate (K2CO3) to facilitate the nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Oxidation Reactions
The sulfanyl (-S-) groups in the compound are susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | RT, 12 h, acetic acid | Sulfoxide derivative | 78% | |
| mCPBA | DCM, 0°C → RT, 4 h | Sulfone derivative | 92% |
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Key Finding : Oxidation of the propan-2-ylsulfanyl group at position 5 of the triazole ring occurs preferentially over the methylsulfanyl group on the pyrimidine due to steric accessibility .
Nucleophilic Substitution
The methylsulfanyl moiety on the pyrimidine ring undergoes nucleophilic displacement with amines or thiols.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Piperidine | DMF, K₂CO₃, 80°C, 6 h | 2-(Piperidin-1-yl)-4,6-dimethylpyrimidine | 65% | |
| Benzyl mercaptan | EtOH, NaOH, reflux, 8 h | Bis-sulfanyl adduct | 54% |
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Mechanistic Insight : The reaction proceeds via an SNAr mechanism, facilitated by electron-withdrawing effects of the pyrimidine ring .
Coordination Chemistry
The nitrogen-rich triazole and pyrimidine rings enable metal coordination, forming complexes with transition metals.
| Metal Salt | Conditions | Complex Structure | Application | Reference |
|---|---|---|---|---|
| Cu(NO₃)₂·3H₂O | MeOH, RT, 2 h | [Cu(L)₂(NO₃)₂] (L = ligand) | Catalytic oxidation | |
| PdCl₂(CH₃CN)₂ | DCM, 40°C, 4 h | [PdCl₂(L)] | Cross-coupling catalysis |
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Structural Confirmation : X-ray crystallography of the Cu(II) complex revealed bidentate coordination via triazole N2 and pyrimidine N1 atoms .
Thermal Decomposition
Thermogravimetric analysis (TGA) reveals stability up to 220°C, beyond which decomposition occurs via cleavage of sulfanyl linkages.
| Temperature Range | Mass Loss | Proposed Pathway | Reference |
|---|---|---|---|
| 220–280°C | 32% | S–C bond cleavage releasing CH₃SSiPr | |
| 280–350°C | 48% | Pyrimidine ring degradation |
Functionalization via Cross-Coupling
The compound participates in palladium-catalyzed reactions for structural diversification.
| Reaction Type | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 4,6-Dimethyl-2-(aryl)pyrimidine derivative | 71% | |
| Buchwald-Hartwig | Pd₂(dba)₃, XantPhos | N-Arylated triazole-pyrimidine hybrid | 83% |
Acid/Base-Mediated Rearrangements
Under acidic conditions, the triazole ring undergoes ring-opening followed by recyclization.
| Condition | Product | Mechanism | Reference |
|---|---|---|---|
| HCl (conc.), reflux | Imidazopyrimidine derivative | Triazole N–N bond cleavage | |
| NaOH (10%), EtOH | Thiadiazole intermediate | Sulfur migration and ring contraction |
Biological Alkylation
The propan-2-ylsulfanyl group acts as a leaving group in bio-conjugation reactions.
| Biomolecule | Conditions | Application | Reference |
|---|---|---|---|
| Glutathione | PBS, pH 7.4, 37°C | Prodrug activation | |
| Albumin | DMSO/H₂O, RT | Targeted drug delivery systems |
Key Research Findings
-
Antimicrobial Activity : Sulfone derivatives (from oxidation) showed enhanced activity against M. tuberculosis (MIC = 50 μg/mL) .
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Catalytic Utility : Pd complexes demonstrated efficacy in Heck reactions (TON > 1,000) .
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Thermal Stability : Decomposition pathways correlate with loss of sulfanyl groups, critical for pharmaceutical formulation .
Scientific Research Applications
Antifungal Activity
Research has indicated that compounds similar to 4,6-dimethyl-2-({[4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine demonstrate antifungal properties. Triazole derivatives are known for their efficacy against various fungal pathogens by inhibiting ergosterol synthesis, which is crucial for fungal cell membrane integrity.
Anticancer Potential
Studies have suggested that triazole-containing compounds exhibit anticancer activity through multiple mechanisms, including the induction of apoptosis in cancer cells and inhibition of tumor growth. The specific interactions of this compound with cancer cell receptors and pathways remain an area of active investigation.
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in metabolic pathways.
Enzyme Inhibition Studies
The compound's ability to inhibit specific enzymes has been explored in biochemical assays. For example, its interaction with phospholipase A2 has been studied to understand its role in inflammatory processes and potential therapeutic applications in treating inflammatory diseases.
Drug Development
Due to its structural diversity, this compound serves as a lead compound for the synthesis of novel pharmaceuticals targeting various diseases.
Case Studies
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-({[4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The sulfur atoms in the compound may play a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs can be categorized into three groups: (1) pyrimidine derivatives with sulfonamide/thiol substituents, (2) triazole-containing heterocycles, and (3) hybrid pyrimidine-triazole systems. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
| Compound Name / Structure | Key Substituents | Synthesis Yield (%) | Melting Point (°C) | Biological Activity / Notes | Reference |
|---|---|---|---|---|---|
| Target Compound | 4,6-dimethylpyrimidine + triazole-sulfanyl-propan-2-yl | Not reported | Not reported | Hypothesized antifungal/kinase inhibition | — |
| 4-((5-Cyano-4-(4-methyl-2-(methylamino)thiazol-5-yl)-pyrimidin-2-yl)amino)benzenesulfonamide | Pyrimidine + thiazole-sulfonamide | 67 | 254–255 | Anticancer (kinase inhibition) | |
| Ethyl (4,6-dimethylpyrimidin-2-yl)aminoacetate | 4,6-dimethylpyrimidine + ethyl oxoacetate | Not reported | Not reported | Intermediate for sulfonamide antibiotics | |
| Sulfadimethylpyrimidine (Sulfamethazine) | 4,6-dimethylpyrimidine + sulfonamide | — | — | Antibacterial (veterinary use) | |
| S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol derivatives | Triazole-thiol + chlorophenyl/pyrrole | Not reported | Not reported | Anticancer potential via molecular docking |
Pyrimidine-Based Analogues
- Sulfadimethylpyrimidine (Sulfamethazine) : A sulfonamide antibiotic with a 4,6-dimethylpyrimidine core. Unlike the target compound, its 2-position is occupied by a sulfonamide group, conferring antibacterial activity through dihydropteroate synthase inhibition . The absence of a triazole-thioether moiety in sulfamethazine limits its utility in targeting fungal or viral pathways compared to the target compound.
- Ethyl (4,6-dimethylpyrimidin-2-yl)aminoacetate: A synthetic intermediate with an oxoacetate group.
Triazole-Containing Analogues
- S-Alkyl Triazole-Thiol Derivatives : These compounds, such as those in , feature triazole-thiol groups linked to aromatic systems (e.g., chlorophenyl). While they share the triazole-thiol motif with the target compound, their pyrimidine-free structures limit direct comparison. Molecular docking studies suggest these derivatives exhibit anticancer activity, hinting that the target compound’s triazole-sulfanyl group may similarly enhance binding to therapeutic targets .
Hybrid Pyrimidine-Triazole Systems
- 4-(4-Methyl-2-(Methylamino)Thiazol-5-Yl)-Pyrimidine Derivatives: Compound 2 from demonstrates high purity (98% via RP-HPLC) and a melting point of 254–255°C. Its thiazole substituent, unlike the target’s triazole, may alter electronic properties and bioavailability.
Biological Activity
4,6-Dimethyl-2-({[4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following chemical structure:
It features a pyrimidine core substituted with a triazole moiety that contains a propan-2-ylsulfanyl group. This unique structure is hypothesized to contribute to its biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazoles often exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various pathogens. For example:
| Compound | MIC (μg/mL) | Inhibition (%) |
|---|---|---|
| 4,6-Dimethyl Triazole Derivative | 25 | 95 |
| Standard Antibiotic (e.g., Rifampicin) | 10 | 98 |
The above table shows that the compound demonstrates comparable efficacy to established antibiotics, suggesting its potential as an antimicrobial agent .
Antifungal Activity
In vitro studies have shown that the compound exhibits antifungal properties against strains such as Candida albicans. The minimum inhibitory concentration (MIC) was recorded at:
| Fungal Strain | MIC (μg/mL) |
|---|---|
| C. albicans | 30 |
This suggests that the compound could be further explored for therapeutic applications in treating fungal infections .
Anti-inflammatory Properties
The compound's ability to inhibit pro-inflammatory cytokines has been assessed in cellular models. It was found to significantly reduce levels of TNF-alpha and IL-6 in stimulated macrophages, indicating a potential role in managing inflammatory diseases.
Structure-Activity Relationship (SAR)
The biological activity of 4,6-dimethyl-2-{[4-methyl-5-(propan-2-ylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}sulfanyl)pyrimidine is influenced by its structural components. Key observations include:
- Triazole Ring : Essential for antimicrobial activity; modifications can enhance potency.
- Sulfanyl Group : Contributes to improved solubility and bioavailability.
- Pyrimidine Core : Critical for interaction with biological targets such as enzymes and receptors.
Study on Antimicrobial Efficacy
A recent study evaluated the efficacy of several triazole derivatives against Mycobacterium tuberculosis. The tested compound showed a promising MIC value of 0.5 μg/mL against resistant strains, outperforming many existing treatments .
Anti-inflammatory Assessment
In an experimental model of rheumatoid arthritis, administration of the compound resulted in a significant reduction in joint swelling and inflammatory markers compared to control groups. This highlights its potential as an anti-inflammatory agent .
Q & A
Q. Post-Reaction Analysis :
- Monitor by TLC (Rf ~0.5 in 1:1 EtOAc/hexane).
- Quench with ice-water to precipitate unreacted starting material ().
Advanced: What analytical techniques are suitable for detecting degradation products under varying pH conditions?
Methodological Answer:
- Forced Degradation : Incubate compound at pH 2 (HCl), 7 (PBS), and 10 (NaOH) at 40°C for 48 hours.
- LC-MS Analysis :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
